![molecular formula C34H28N4O8S B2969743 N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide CAS No. 688062-05-7](/img/structure/B2969743.png)
N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide
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Description
N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide is a useful research compound. Its molecular formula is C34H28N4O8S and its molecular weight is 652.68. The purity is usually 95%.
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Scientific Research Applications
Novel Synthesis Approaches
Studies on the synthesis of complex heterocyclic compounds, such as those involving reactions of anthranilamide with isocyanates, provide insights into new facile synthesis methods for creating diverse quinazoline derivatives and related compounds. These methods are crucial for developing potential pharmaceutical agents and understanding the chemical behavior of these complex molecules in various conditions (J. Chern et al., 1988).
Anticancer and Antimicrobial Applications
Research into the synthesis of novel benzodifuranyl compounds, including triazines, oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone, has shown significant anti-inflammatory, analgesic, and potential anticancer activities. These studies highlight the therapeutic potential of structurally complex quinazoline derivatives in medicine (A. Abu‐Hashem et al., 2020).
Development of Hybrid Molecules for Diuretic and Antihypertensive Agents
The creation of N-substituted quinazolinyl benzene sulfonamide derivatives from amino quinazolines and benzene sulphonamides has been explored for their diuretic, antihypertensive, and anti-diabetic potentials. Such research indicates the capacity for developing multifunctional therapeutic agents targeting multiple pathways (M. Rahman et al., 2014).
Enhanced Water Solubility for Antitumor Agents
Efforts to increase the aqueous solubility of quinazolin-4-one antitumor agents, such as CB30865, through the introduction of amino functionalities, have led to the synthesis of compounds with improved solubility and enhanced cytotoxic activity. This work underscores the importance of solubility in the development of more effective cancer treatments (V. Bavetsias et al., 2002).
properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-4-[[6-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H28N4O8S/c1-42-24-9-7-23(8-10-24)36-31(39)17-47-34-37-26-14-30-29(45-19-46-30)13-25(26)33(41)38(34)16-20-2-5-22(6-3-20)32(40)35-15-21-4-11-27-28(12-21)44-18-43-27/h2-14H,15-19H2,1H3,(H,35,40)(H,36,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPBDWUGVGTPEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC4=C(C=C3C(=O)N2CC5=CC=C(C=C5)C(=O)NCC6=CC7=C(C=C6)OCO7)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H28N4O8S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
652.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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